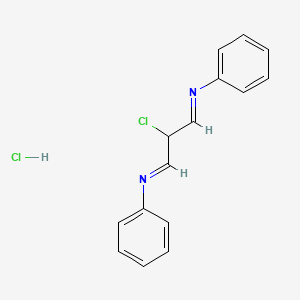

2-Chloromalondianil hydrochloride

Description

BenchChem offers high-quality 2-Chloromalondianil hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloromalondianil hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H14Cl2N2 |

|---|---|

Molecular Weight |

293.2 g/mol |

IUPAC Name |

2-chloro-N,N'-diphenylpropane-1,3-diimine;hydrochloride |

InChI |

InChI=1S/C15H13ClN2.ClH/c16-13(11-17-14-7-3-1-4-8-14)12-18-15-9-5-2-6-10-15;/h1-13H;1H |

InChI Key |

XQVGFRDUAKLWFL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N=CC(C=NC2=CC=CC=C2)Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Comparative Analysis of Malondianil and 2-Chloromalondianil Hydrochloride

Executive Summary

In the landscape of heterocyclic chemistry and polymethine dye synthesis, Malonaldehyde dianil hydrochloride (commonly referred to as Malondianil ) and its chlorinated derivative, 2-Chloromalondianil hydrochloride , represent two critical

While both compounds function as vinamidinium salts (1,3-dielectrophiles) to construct fused ring systems like quinolines, pyrazoles, and benzodiazepines, the presence of the chlorine atom at the meso-position (C2) of the propylidene chain in the 2-chloro derivative fundamentally alters its reactivity profile. This guide delineates their structural differences, synthetic pathways, and specific applications in drug discovery and optoelectronics.

Part 1: Chemical Identity & Structural Analysis

These compounds exist as salts of mesomeric cations (streptocyanines). The "hydrochloride" designation indicates the salt form, which is significantly more stable and easier to handle than the free base.

Comparative Data Table

| Feature | Malondianil Hydrochloride | 2-Chloromalondianil Hydrochloride |

| Systematic Name | N-(3-anilino-2-propen-1-ylidene)benzenaminium chloride | N-(3-anilino-2-chloro-2-propen-1-ylidene)benzenaminium chloride |

| Common Name | Malonaldehyde dianil HCl | 2-Chloromalonaldehyde dianil HCl |

| CAS Number | 50328-50-2 (or 28140-60-5) | 55526-63-1 |

| Molecular Formula | ||

| Molecular Weight | 258.75 g/mol | 293.19 g/mol |

| Core Structure | ||

| C2 Substituent | Hydrogen ( | Chlorine ( |

| Physical Form | Yellow to orange solid | Yellow to orange crystalline powder |

| Solubility | Soluble in hot water, alcohols, DMSO | Soluble in alcohols, DMSO; sparingly in cold water |

Structural Visualization

The following diagram illustrates the core difference at the C2 position of the polymethine chain.

Figure 1: Structural comparison highlighting the C2-chloro substitution.

Part 2: Synthetic Utility & Reactivity[3][4]

The Vinamidinium Core

Both compounds are vinamidinium salts . They serve as 1,3-dielectrophilic species. In the presence of a nucleophile (like hydrazine, amidine, or an activated methylene compound), the terminal anilino groups act as excellent leaving groups.

-

Malondianil: Reacts to form unsubstituted heterocycles (e.g., Pyrazole).

-

2-Chloromalondianil: Reacts to form 4-chloro-substituted heterocycles (e.g., 4-Chloropyrazole).

The "Chlorine Advantage"

The 2-chloro derivative is often preferred in medicinal chemistry for two reasons:

-

Bioactivity: The introduction of a halogen often improves metabolic stability (blocking oxidation at that position) and lipophilicity.

-

Synthetic Handle: The chlorine atom on the resulting heterocycle can serve as a handle for further functionalization via Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution (

).

Synthesis of the Reagents

-

Malondianil Synthesis: Typically produced by reacting malonaldehyde bis(dimethylacetal) with aniline in the presence of hydrochloric acid.

-

2-Chloromalondianil Synthesis: The synthesis is more complex and technically distinct. It is frequently prepared from Mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone).[1][2] The reaction involves decarboxylation and substitution with aniline, making Mucochloric acid a critical precursor in the supply chain for this reagent.

Part 3: Experimental Protocols

Protocol A: Synthesis of 1-Phenyl-4-chloropyrazole (Using 2-Chloromalondianil)

This protocol demonstrates the utility of 2-chloromalondianil in synthesizing halogenated heterocycles.[2]

Reagents:

-

2-Chloromalondianil hydrochloride (1.0 eq)

-

Phenylhydrazine (1.1 eq)

-

Ethanol (Solvent)

-

Triethylamine (Base, 1.5 eq)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2.93 g (10 mmol) of 2-chloromalondianil hydrochloride in 30 mL of ethanol.

-

Addition: Add 1.52 g (15 mmol) of triethylamine. The mixture may darken as the free base is liberated.

-

Cyclization: Dropwise add 1.19 g (11 mmol) of phenylhydrazine.

-

Reflux: Heat the mixture to reflux (

) for 2-3 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1). -

Workup: Cool the reaction mixture to room temperature. Pour into 100 mL of ice water.

-

Isolation: The product, 1-phenyl-4-chloropyrazole, will precipitate. Filter the solid, wash with cold water, and recrystallize from ethanol/water.

Outcome: The chlorine atom at the C2 position of the starting material is retained at the C4 position of the pyrazole ring.

Protocol B: Synthesis of Carbocyanine Dyes

Both reagents are extensively used in the synthesis of polymethine dyes.

-

Malondianil yields dyes with a standard trimethine chain.

-

2-Chloromalondianil yields dyes with a meso-chlorine atom. This chlorine induces a bathochromic shift (red-shift) in the absorption maximum and increases the photostability of the dye.

Part 4: Reaction Pathway Visualization

The following diagram illustrates the divergent pathways for these two reagents when reacting with a hydrazine derivative.

Figure 2: Divergent synthesis pathways. Note how the 2-chloro derivative enables further downstream chemistry (dashed line).

Part 5: Safety & Handling

-

Corrosivity: Both compounds are hydrochloride salts and can hydrolyze to release HCl fumes in moist air. Store in a desiccator.

-

Toxicity: 2-Chloromalondianil hydrochloride should be treated as potentially more toxic due to the chlorinated moiety and its relationship to mucochloric acid (a known irritant).

-

Staining: These are dianil dyes; they will stain skin and clothing intensely yellow/orange. Double-gloving is recommended.

References

-

Reichardt, C. (2003). Vilsmeier-Haack-Arnold Formylation of Aliphatic Systems. In: Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Link

-

ChemicalBook. (2025).[2][3] Malonaldehyde dianilide hydrochloride - Product Properties. Link

-

ChemicalBook. (2025).[2] 2-Chloromalondianil hydrochloride - Product Properties. Link

- Foye, W. O. (2019). Principles of Medicinal Chemistry. (Discussion on halogen bioisosteres).

- Cheng, Y., et al. (2004). Synthesis of substituted quinolines via Vilsmeier-Haack reaction. Journal of Organic Chemistry.

Sources

Strategic Sourcing and Synthesis of 2-Chloromalondianil Hydrochloride

Part 1: Executive Summary & Chemical Profile

2-Chloromalondianil hydrochloride (also known as the Arnold Reagent derivative or 2-chloro-3-anilinoacroleinanile hydrochloride) is a critical electrophilic building block, primarily utilized in the Meth-Cohn synthesis to construct 2-chloro-3-formylquinolines.

Unlike commodity reagents, this compound is often unstable over long storage periods and is frequently absent from standard catalog inventories (Sigma-Aldrich, Fisher, etc.). Consequently, relying solely on external procurement can introduce significant project delays. This guide provides a dual-strategy approach: Targeted Sourcing for bulk needs and a Self-Validating Synthesis Protocol for immediate, high-purity lab generation.

Chemical Identity

| Property | Detail |

| Chemical Name | N-[(2-chloro-3-(phenylamino)-2-propenylidene]benzenamine monohydrochloride |

| Common Name | 2-Chloromalondianil hydrochloride |

| CAS Number | 50328-50-2 (Specific salt forms vary; check free base CAS 27063-40-7) |

| Molecular Formula | C₁₅H₁₄Cl₂N₂ |

| Molecular Weight | 293.19 g/mol |

| Primary Application | Synthesis of 3-substituted quinolines; Vilsmeier-Haack intermediate.[1] |

Part 2: Market Analysis – Suppliers & Pricing[2]

The "Buy vs. Make" Reality

Standard catalog suppliers (Tier 1) rarely stock this specific chlorinated salt due to its hydrolytic instability. Most listings found online are for the non-chlorinated analog (Malonaldehyde dianil hydrochloride, CAS 28140-60-5) or are "make-on-demand" listings from aggregators.

Supplier Tiers & Estimated Pricing

Pricing estimates are based on 2025-2026 market data for custom fine chemicals.

| Tier | Supplier Type | Availability | Estimated Price (USD) | Lead Time |

| Tier 1 | Global Distributors (Sigma, TCI, Fisher) | Low/None | N/A (Rarely Stocked) | N/A |

| Tier 2 | Specialized Building Block (Enamine, Combi-Blocks, BLD Pharm) | Medium | $150 - $300 / 10g | 2-3 Weeks |

| Tier 3 | Custom Synthesis (WuXi, regional CROs) | High | $2,000+ / 100g (FTE based) | 4-6 Weeks |

Procurement Recommendation

Do not rely on catalog availability for critical path timelines. If you require >50g, contract a Tier 2 supplier immediately. For <50g (discovery phase), utilize the In-House Synthesis Protocol (Part 4) to ensure purity and avoid degradation during shipping.

Part 3: Technical Deep Dive – The Meth-Cohn Connection

The utility of 2-Chloromalondianil hydrochloride lies in its role as a "masked" dialdehyde. In the Meth-Cohn synthesis, it acts as the Vilsmeier equivalent that cyclizes with acetanilides.

Mechanism of Action

The reagent undergoes a Vilsmeier-Haack type reaction where the terminal iminium carbon is attacked by an electron-rich aromatic ring (e.g., acetanilide), followed by cyclization and hydrolysis to yield 2-chloro-3-formylquinoline.

Figure 1: The role of 2-Chloromalondianil HCl in the Meth-Cohn quinoline synthesis.

Part 4: Self-Validating Synthesis Protocol

Since commercial stock is unreliable, the following protocol allows for the rapid generation of high-purity 2-Chloromalondianil hydrochloride from inexpensive precursors (Mucochloric Acid and Aniline ).

Protocol: The Mucochloric Acid Route

Yield: ~70-80% | Purity: >98% (by NMR) | Time: 4 Hours

1. Reagents & Equipment

-

Precursor A: Mucochloric Acid (CAS 87-56-9) – Cheap, stable solid.

-

Precursor B: Aniline (Freshly distilled).

-

Solvent: Ethanol (95%) and Water.

-

Acid: Conc. HCl (37%).

2. Step-by-Step Methodology

-

Dissolution: In a 500 mL round-bottom flask, dissolve Mucochloric Acid (16.9 g, 0.1 mol) in Ethanol (40 mL) .

-

Amine Addition: Add Aniline (18.6 g, 0.2 mol) dropwise over 15 minutes. Note: The reaction is exothermic; maintain temperature <40°C using an ice bath if necessary.

-

Observation: The solution will darken (deep yellow/orange). CO₂ evolution occurs as decarboxylation proceeds.

-

-

Reaction: Stir the mixture at room temperature for 30 minutes, then heat to gentle reflux for 1 hour.

-

Salt Formation: Cool the mixture to 0°C. Slowly add Conc. HCl (10 mL) .

-

Crystallization: The hydrochloride salt will precipitate as a bright yellow/orange solid.

-

Isolation: Filter the solid under vacuum. Wash with cold ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL) to remove unreacted aniline.

-

Drying: Dry in a vacuum oven at 40°C for 4 hours. Warning: Product is hygroscopic.

3. Quality Control (Self-Validation)

Before using in subsequent steps, validate the batch using these checkpoints:

| Test | Expected Result | Failure Mode |

| Appearance | Bright yellow to orange crystalline powder | Dark brown/black (Oxidation/Polymerization) |

| Melting Point | ~205 - 210°C (dec) | <190°C (Wet or impure) |

| 1H NMR (DMSO-d6) | Characteristic signals for vinyl protons (-CH=) at δ 8.5-9.0 ppm | Missing vinyl peaks (Hydrolysis to aldehyde) |

| Solubility | Soluble in DMSO/DMF; Sparingly soluble in cold water | Insoluble in polar organics |

Part 5: Handling & Safety Data

Signal Word: DANGER

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage (due to HCl hydrolysis).

-

H317: May cause an allergic skin reaction.

-

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound hydrolyzes in moist air to release HCl and 2-chloromalondialdehyde (toxic).

-

Disposal: Neutralize with sodium bicarbonate solution before disposal into organic waste streams.

Part 6: Decision Matrix (Procurement vs. Synthesis)

Use this logic flow to determine the most efficient path for your project.

Figure 2: Decision matrix for sourcing 2-Chloromalondianil HCl.

References

-

Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[2] A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloro-3-formylquinolines. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.[2]

-

Dieckmann, W., & Platz, L. (1904). Über die Chlorierung von Malondialdehyd.[3] Berichte der deutschen chemischen Gesellschaft, 37(4), 4638-4644. (Foundational synthesis from Mucochloric acid).[3][4][5]

-

TCI Chemicals. (2025). Product Specification: Malonaldehyde Dianil Hydrochloride (Non-chloro analog). Accessed via TCI Catalog.[6]

- Zhang, X., et al. (2010). Improved Synthesis of 2-Chloro-3-formylquinoline Derivatives. Synthetic Communications, 40(19), 2883-2889.

Sources

- 1. (Bromomethylene)dimethyliminium bromide | 24774-61-6 | Benchchem [benchchem.com]

- 2. 2-CHLOROQUINOLINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. US2821553A - Preparation of mucochloric acid - Google Patents [patents.google.com]

- 5. benthamscience.com [benthamscience.com]

- 6. 2-Chloromethylquinoline Hydrochloride 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

Methodological & Application

Protocol for reacting 2-chloromalondianil with indolenine

Application Note: Synthesis of Meso-Chlorinated Pentamethine Cyanine Dyes

Introduction & Scientific Rationale

This application note details the synthesis of meso-chloro-substituted pentamethine cyanine dyes via the condensation of 2,3,3-trimethylindolenine derivatives with 2-chloromalondianil (N-[(3-anilino-2-chloro-2-propen-1-ylidene)]anilinium chloride).

The Strategic Value of the Meso-Chlorine:

Unlike standard cyanine dyes, the incorporation of a chlorine atom at the meso (central) position of the polymethine chain is not merely structural.[1] It serves as a critical electrophilic handle. The chlorine atom is highly susceptible to nucleophilic substitution (

Mechanism of Action:

The synthesis relies on a double condensation reaction. The activated methylene group of the quaternized indolenine (indolium salt) attacks the electrophilic termini of the 2-chloromalondianil linker. The reaction is driven by the elimination of aniline (as acetanilide or salt) and is thermodynamically favored by the formation of the extended polymethine

Chemical Workflow & Mechanism

The synthesis is bipartite:

-

Activation: Quaternization of the indolenine nitrogen to increase the acidity of the C-2 methyl protons.

-

Condensation: Stepwise attack on the bis-anil linker.

Visualizing the Pathway

Caption: Logical workflow for the synthesis of symmetric meso-chlorinated pentamethine cyanine dyes.

Materials & Reagents

Critical Reagent Quality:

-

2-Chloromalondianil: Ensure this reagent is stored dry.[2] Hydrolysis converts it to 2-chloromalondialdehyde, which reduces yield and complicates purification.

-

Solvents: Anhydrous conditions are preferred for the quaternization step.

| Component | Role | Specifications |

| 2,3,3-Trimethylindolenine | Core Heterocycle | >98% Purity |

| Iodomethane / 1-Iodobutane | Alkylating Agent | 1.2 Equivalents |

| 2-Chloromalondianil | Linker (3-Carbon) | 0.5 Equivalents (Stoichiometric) |

| Sodium Acetate (NaOAc) | Base Catalyst | Anhydrous |

| Acetic Anhydride ( | Solvent/Scavenger | Reagent Grade |

| Diethyl Ether | Precipitant | ACS Grade, chilled |

Experimental Protocol

Phase 1: Synthesis of N-Alkyl-2,3,3-trimethylindolenium Iodide (Quaternization)

Note: This step activates the indolenine.

-

Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser, dissolve 2,3,3-trimethylindolenine (10 mmol, 1.59 g) in Acetonitrile (10 mL) or run neat (solvent-free) if using liquid alkyl iodides.

-

Addition: Add Alkyl Iodide (e.g., Iodomethane for R=Me, 12 mmol) dropwise.

-

Caution: Alkyl iodides are carcinogenic. Work in a fume hood.

-

-

Reaction: Heat to reflux (80–90°C) for 6–12 hours. The solution will typically darken or turn violet/red.

-

Workup: Cool to room temperature. Add cold Diethyl Ether (50 mL) to precipitate the quaternary salt.

-

Purification: Filter the solid precipitate. Wash 3x with ether to remove unreacted indolenine. Dry under vacuum.

-

Checkpoint: Product should be a solid (often pinkish-white to pale violet).

-

Phase 2: Condensation with 2-Chloromalondianil

Note: This step forms the dye chromophore.

-

Stoichiometry: Combine the Indolium Salt from Phase 1 (2.0 mmol) and 2-Chloromalondianil (1.0 mmol, ~323 mg) in a flask.

-

Solvent System: Add Acetic Anhydride (10 mL) and Sodium Acetate (2.5 mmol, ~205 mg).

-

Why NaOAc? It acts as a weak base to deprotonate the indolium methyl group, generating the nucleophilic enamine species in situ.

-

Why Acetic Anhydride? It serves as the solvent and scavenges the water/aniline produced, driving the equilibrium forward.

-

-

Reaction: Heat the mixture to 80–100°C for 2–4 hours.

-

Visual Cue: The color will shift dramatically to a deep, intense blue/green (characteristic of cyanines).

-

-

Monitoring: Monitor by UV-Vis (dilute aliquot in MeOH). Look for the emergence of a strong band at ~640–660 nm.

-

Quenching: Cool the reaction mixture to room temperature.

-

Precipitation: Pour the reaction mixture slowly into Ice-Cold Water (or Diethyl Ether/Hexane mix if the dye is very lipophilic). Stir vigorously for 30 minutes. The dye will precipitate as a dark solid.

-

Purification:

-

Filter the crude dye.

-

Recrystallization: Dissolve in minimal hot Ethanol or Acetonitrile and cool slowly.

-

Column Chromatography (Optional): If impurities persist, use Silica gel (DCM:MeOH gradient, 0 -> 5% MeOH).

-

Data Analysis & Troubleshooting

Spectral Characteristics (Typical)

| Property | Value (Approx.) | Notes |

| Appearance | Dark Blue/Green crystals | Metallic luster often observed |

| Abs Max ( | 640 – 660 nm | Solvent dependent (MeOH vs DMSO) |

| Emission Max ( | 660 – 680 nm | Stokes shift ~20 nm |

| Extinction Coeff ( | > 150,000 | High molar absorptivity |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Linker | Ensure 2-chloromalondianil is fresh/dry. Use anhydrous NaOAc. |

| Sticky Product | Residual Solvent/Aniline | Wash precipitate thoroughly with Ether/Hexane. Recrystallize from EtOH. |

| Red Shift (>700nm) | Wrong Linker | Ensure you did not use the glutaconaldehyde (5-C) linker by mistake. |

| No Reaction | Indolium not activated | Ensure Phase 1 yielded the quaternary salt (check NMR/Melting point). |

Mechanistic Diagram

The following diagram illustrates the electrophilic substitution mechanism at the molecular level.

Caption: Stepwise mechanism: base-promoted deprotonation followed by bis-nucleophilic attack on the chloro-substituted linker.

References

-

Gorbenko, G. P., et al. "Symmetric Meso-Chloro-Substituted Pentamethine Cyanine Dyes... Novel Synthetic Approach." Journal of Fluorescence, 2016. Link

-

Strekowski, L., et al. "Substitution of the Meso-Chlorine in Polymethine Dyes." Journal of Organic Chemistry, 1992. Link

-

Mojzych, M. & Henary, M. "Synthesis of Cyanine Dyes." Topics in Heterocyclic Chemistry, 2008. Link

-

Shindy, H. A. "Fundamentals in the Chemistry of Cyanine Dyes: A Review." Dyes and Pigments, 2017. Link

Sources

Precision Engineering of NIR Fluorophores: The Role of 2-Chloromalondianil Hydrochloride

Topic: Using 2-chloromalondianil hydrochloride in NIR dye synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Executive Summary & Strategic Context

In the development of Near-Infrared (NIR) probes for bioimaging, the rigidity and functionalizability of the polymethine chain are paramount. 2-Chloromalondianil hydrochloride (CMD) is a specialized Vilsmeier-Haack derivative acting as a bis-electrophilic linker.

While often confused with its homolog (glutacondianil, used for Cy7), CMD specifically yields meso-chloro pentamethine cyanine dyes (Cy5 analogs) . These fluorophores emit in the "NIR-I" window (650–700 nm) and possess a critical advantage: the central chlorine atom. This chlorine serves as a reactive "handle" for late-stage functionalization via Nucleophilic Aromatic Substitution (

Key Chemical Advantages[1][2]

-

Meso-Functionalization: The chlorine atom at the meso position enables "click-like" thiol-ene or amine substitution.

-

Spectral Tuning: Substitution at the meso position significantly alters the Stokes shift and quantum yield.

-

Scalability: The synthesis uses stable precursors and simple precipitation workups.

Mechanism of Action

The synthesis relies on a double condensation reaction between the active methylene groups of two indolium salts and the electrophilic termini of the CMD linker.

Reaction Pathway[3][4]

-

Activation: Sodium acetate acts as a base, deprotonating the C-2 methyl group of the indolium salt to form a nucleophilic enamine (Fischer base).

-

Condensation 1: The enamine attacks one iminium terminus of the CMD, eliminating one equivalent of aniline.

-

Condensation 2: The second indolium enamine attacks the remaining iminium terminus, eliminating the second aniline and forming the conjugated polymethine chain.

-

Result: A symmetric pentamethine cyanine with a chlorine atom at the central (meso) carbon.[1]

Figure 1: Reaction pathway for the synthesis of meso-chloro pentamethine cyanine dyes using 2-chloromalondianil hydrochloride.

Experimental Protocol: Synthesis of Meso-Chloro Pentamethine Cyanine

Objective: Synthesize a stable Cy5 scaffold (e.g., meso-Cl-Cy5) suitable for further conjugation.

Materials & Reagents[1][5][6][7][8][9][10][11]

-

Indolium Salt: 1,2,3,3-Tetramethyl-3H-indolium iodide (or sulfonate derivative for water solubility).

-

Linker: 2-Chloromalondianil hydrochloride (CMD).

-

Base: Sodium Acetate (NaOAc), anhydrous.[2]

-

Solvent: Acetic Anhydride (

) or Ethanol (EtOH). -

Precipitant: Diethyl ether or Ethyl acetate.

Step-by-Step Methodology

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine:

-

Indolium Salt: 2.0 equivalents (e.g., 2.0 mmol)

-

CMD: 1.0 equivalent (e.g., 1.0 mmol)

-

Sodium Acetate: 2.5 equivalents (e.g., 2.5 mmol)

-

-

Reaction:

-

Add Acetic Anhydride (10 mL per gram of reactant). Note: Acetic anhydride acts as both solvent and water scavenger, driving the condensation.

-

Heat the mixture to reflux (approx. 120°C) for 1–2 hours .

-

Monitoring: The solution will turn from pink/red to a deep, intense blue. Monitor via UV-Vis (appearance of

nm) or TLC (DCM/MeOH 95:5).

-

-

Workup & Purification:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 10 volumes of ice-cold diethyl ether under vigorous stirring. The dye will precipitate as a dark blue/green solid.

-

Filter the solid and wash 3x with cold ether to remove unreacted aniline and acetic acid.

-

Purification: Recrystallize from Acetonitrile/Ether or perform column chromatography (Silica gel, DCM

5% MeOH/DCM).

-

-

Yield Calculation: Typical yields range from 60–80% . Store the product in the dark at -20°C.

Data Summary Table: Typical Reaction Parameters

| Parameter | Condition | Rationale |

| Stoichiometry | 2:1 (Indolium:CMD) | Ensures complete formation of the symmetric dye. |

| Solvent | Acetic Anhydride | Scavenges water produced during condensation; prevents hydrolysis. |

| Temperature | 110–120°C (Reflux) | Required to overcome activation energy for bis-anil displacement. |

| Reaction Time | 1–2 Hours | Prolonged heating may lead to degradation or dechlorination. |

Advanced Application: Post-Synthetic Functionalization

The true power of using CMD lies in the resulting meso-chlorine atom. This position is highly susceptible to nucleophilic attack, allowing for the creation of "activatable" probes or targeted agents.

Protocol: Thiol-Substitution (S_RN1 / S_NAr)

Replacing the chlorine with a thiol (e.g., 4-mercaptobenzoic acid) creates a stable thioether linkage and often red-shifts the fluorescence.

-

Dissolve the meso-Cl Cy5 dye (1 eq) in dry DMF.

-

Add the Thiol ligand (1.5 eq).

-

Add Triethylamine (TEA, 2 eq) to deprotonate the thiol.

-

Stir at room temperature for 30–60 minutes. The color may shift slightly (e.g., Blue

Green-Blue). -

Purify via semi-prep HPLC.

Figure 2: Decision tree for functionalizing the meso-chlorine handle to tune dye properties.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of CMD linker | Ensure all reagents, especially NaOAc and solvents, are anhydrous . |

| Sticky Product | Incomplete precipitation | Dissolve crude in minimum DCM and re-precipitate into excess cold ether. |

| No Reaction | Indolium salt inactivity | Verify the indolium salt has an active methyl group at C-2. |

| Dechlorination | Overheating | Reduce reflux time; do not exceed 120°C. |

Safety & Handling

-

2-Chloromalondianil Hydrochloride: Causes severe skin burns and eye damage (Category 1B). It is corrosive and harmful if swallowed. Always handle in a fume hood with gloves and eye protection.

-

Cyanine Dyes: Generally low toxicity but are potent staining agents. Avoid inhalation of dust.

-

Waste Disposal: Dispose of halogenated organic waste according to institutional EHS protocols.

References

-

Synthesis of Meso-Substituted Cyanines: Kurutos, A., et al. (2015). Symmetric Meso-Chloro-Substituted Pentamethine Cyanine Dyes.... Springer.

-

Functionalization Mechanism: Henary, M., et al. (2020). Synthesis and Applications of Cyanine Dyes. MDPI Molecules.

-

General Cyanine Protocols: Strekowski, L., et al. (2001). Substitution reactions of nucleofugal groups at the meso-position of cyanine dyes. Journal of Organic Chemistry.

-

Reagent Safety Data: Sigma-Aldrich Safety Data Sheet for 2-Chloromalondianil Hydrochloride.

Sources

Preparation of Heptamethine and Pentamethine Dyes Using Dianil Salts: An Application and Protocol Guide

This comprehensive guide provides detailed protocols and expert insights for the synthesis of heptamethine and pentamethine cyanine dyes, leveraging the versatile chemistry of dianil salts. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles, offering a robust framework for the successful preparation and purification of these vital near-infrared (NIR) fluorophores.

Introduction: The Significance of Polymethine Cyanine Dyes

Cyanine dyes are a class of synthetic dyes characterized by two nitrogen-containing heterocyclic rings linked by a polymethine bridge.[1] The length of this conjugated chain dictates the dye's absorption and fluorescence properties, with longer chains shifting the spectra to longer wavelengths.[2] Heptamethine and pentamethine cyanines, with seven and five carbon atoms in their polymethine chain respectively, are of particular interest due to their absorption and emission in the near-infrared (NIR) region (700-1000 nm).[3] This spectral window is often referred to as the "biological window" because it allows for deeper tissue penetration of light, making these dyes invaluable as fluorescent labels and probes in biomedical imaging and diagnostics.[3]

The synthesis of these dyes often employs dianil salts, which are stable, crystalline intermediates that serve as the polymethine bridge precursor. This methodology offers a reliable and modular approach to constructing a diverse library of cyanine dyes with tailored photophysical and chemical properties.

The Core Chemistry: Synthesis via Dianil Salt Condensation

The fundamental reaction for synthesizing both heptamethine and pentamethine dyes using dianil salts is a condensation reaction. This involves the reaction of a dianil salt with a heterocyclic quaternary ammonium salt, which contains an activated methyl group.

The general mechanism proceeds as follows:

-

Activation of the Heterocyclic Salt: In the presence of a base, the heterocyclic quaternary ammonium salt undergoes deprotonation at the activated methyl group, forming a reactive methylene base.

-

Nucleophilic Attack: The methylene base acts as a nucleophile and attacks one of the imine carbons of the dianil salt.

-

Elimination and Chain Extension: A molecule of aniline is eliminated, leading to the formation of a hemicyanine intermediate.

-

Second Condensation: The hemicyanine then reacts with a second molecule of the heterocyclic quaternary ammonium salt (or a different one for asymmetrical dyes) to complete the polymethine chain.

-

Final Elimination and Dye Formation: A second molecule of aniline is eliminated, resulting in the formation of the final symmetrical or asymmetrical cyanine dye.

The choice of the dianil salt determines the length of the polymethine chain. For pentamethine dyes, malonaldehyde dianil (or its hydrochloride salt) is used, while glutacondialdehyde dianil (or its hydrochloride salt) is the precursor for heptamethine dyes.[4][5]

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis of representative pentamethine and heptamethine dyes.

Synthesis of a Symmetric Pentamethine Cyanine Dye

This protocol describes the synthesis of a symmetric pentamethine dye via the condensation of an indolium salt with malonaldehyde bis(phenylimine) monohydrochloride.

Materials and Reagents:

-

1,2,3,3-Tetramethyl-3H-indolium iodide

-

Malonaldehyde bis(phenylimine) monohydrochloride

-

Acetic anhydride

-

Pyridine

-

Ethanol

-

Diethyl ether

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,2,3,3-tetramethyl-3H-indolium iodide (2 equivalents) and malonaldehyde bis(phenylimine) monohydrochloride (1 equivalent).

-

Add a mixture of acetic anhydride and pyridine (e.g., 1:1 v/v) to the flask to serve as the solvent and catalyst. Acetic anhydride activates the reactants, while pyridine acts as a base to facilitate the condensation.[6]

-

Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 1-2 hours. The progress of the reaction can be monitored by the appearance of a deep color.

-

After the reaction is complete, cool the mixture to room temperature.

-

Precipitate the crude dye by slowly adding the reaction mixture to a beaker of vigorously stirred diethyl ether.

-

Collect the solid precipitate by filtration and wash it several times with diethyl ether to remove unreacted starting materials and byproducts.

-

Purify the crude dye by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.[7]

Data Presentation:

| Reagent | Molar Ratio | Molecular Weight | Amount (mmol) | Mass (g) |

| 1,2,3,3-Tetramethyl-3H-indolium iodide | 2 | 301.16 | 2.0 | 0.602 |

| Malonaldehyde bis(phenylimine) monohydrochloride | 1 | 258.75 | 1.0 | 0.259 |

| Acetic anhydride | - | 102.09 | - | 5 mL |

| Pyridine | - | 79.10 | - | 5 mL |

Expected Outcome: A deeply colored solid (typically blue or green) with a characteristic metallic luster.

Visualization of Workflow:

Caption: Workflow for the synthesis of a pentamethine cyanine dye.

Synthesis of a Symmetric Heptamethine Cyanine Dye

This protocol outlines the synthesis of a symmetric heptamethine dye using glutacondialdehyde dianil hydrochloride as the polymethine bridge precursor.

Materials and Reagents:

-

1,2,3,3-Tetramethyl-3H-indolium iodide

-

Glutacondialdehyde dianil hydrochloride (N-(5-anilino-2,4-pentadienylidene)aniline hydrochloride)[4][8]

-

Acetic anhydride

-

Sodium acetate

-

Ethanol

-

Diethyl ether

Protocol:

-

Combine 1,2,3,3-tetramethyl-3H-indolium iodide (2 equivalents), glutacondialdehyde dianil hydrochloride (1 equivalent), and anhydrous sodium acetate (2-3 equivalents) in a round-bottom flask. Sodium acetate acts as the basic catalyst in this reaction.[9]

-

Add acetic anhydride as the solvent.

-

Heat the mixture with stirring at a temperature of 100-110 °C for 15-60 minutes.[10] The reaction is typically rapid, as indicated by a significant color change.

-

Cool the reaction mixture to ambient temperature.

-

Pour the mixture into diethyl ether to precipitate the crude heptamethine dye.

-

Filter the solid product and wash thoroughly with diethyl ether.

-

Further purification can be achieved by recrystallization from ethanol or methanol to yield the pure dye.[11]

Data Presentation:

| Reagent | Molar Ratio | Molecular Weight | Amount (mmol) | Mass (g) |

| 1,2,3,3-Tetramethyl-3H-indolium iodide | 2 | 301.16 | 2.0 | 0.602 |

| Glutacondialdehyde dianil hydrochloride | 1 | 284.78 | 1.0 | 0.285 |

| Sodium acetate | 2.5 | 82.03 | 2.5 | 0.205 |

| Acetic anhydride | - | 102.09 | - | 10 mL |

Expected Outcome: A dark green or bronze-colored solid.

Visualization of Workflow:

Caption: Workflow for the synthesis of a heptamethine cyanine dye.

Characterization and Quality Control

The successful synthesis of heptamethine and pentamethine dyes should be confirmed through various analytical techniques.

-

UV-Visible Spectroscopy: This is a primary method to confirm the formation of the dye and to determine its maximum absorption wavelength (λmax). The λmax is directly related to the length of the polymethine chain, with heptamethine dyes absorbing at longer wavelengths than pentamethine dyes.[12]

-

Fluorescence Spectroscopy: This technique is used to determine the emission spectrum and quantum yield of the synthesized dye, which are critical parameters for its application as a fluorescent probe.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the dye and ensuring its purity.[11]

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate molecular weight of the synthesized dye, further confirming its identity.

Troubleshooting and Expert Insights

-

Low Yields: Inadequate reaction times, temperatures, or impure reagents can lead to low yields. Ensure all reagents are of high purity and that the reaction conditions are carefully controlled.

-

Purification Challenges: Cyanine dyes are prone to aggregation, which can complicate purification.[12] Using a mixture of solvents or performing chromatography at lower temperatures can sometimes mitigate this issue. For water-soluble dyes, C18 cartridge chromatography can be an effective purification method.[14]

-

Instability: Some cyanine dyes can be sensitive to light and strong bases.[9] It is advisable to conduct reactions and store the final products in the dark and under neutral or slightly acidic conditions.

Conclusion

The use of dianil salts provides a robust and versatile platform for the synthesis of both heptamethine and pentamethine cyanine dyes. The protocols outlined in this guide, coupled with the provided expert insights, offer a solid foundation for researchers to produce high-quality NIR dyes for a wide array of applications in biomedical research and beyond. The modularity of this synthetic approach allows for the facile introduction of various functional groups, enabling the fine-tuning of the dyes' properties to meet specific experimental needs.

References

-

Introduction of Various Substitutions to the Methine Bridge of Heptamethine Cyanine Dyes Via Substituted Dianil Linkers - PubMed Central. Available at: [Link]

-

Facile Synthesis of Monofunctional Pentamethine Carbocyanine Fluorophores - PMC - NIH. Available at: [Link]

-

Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference - PMC. Available at: [Link]

-

Theoretical Modeling of Absorption and Fluorescent Characteristics of Cyanine Dyes - MDPI. Available at: [Link]

-

Theoretical Study on the Structural and Spectroscopic Properties of Cyanine Dyes as Fluorescent Dyes - ThaiScience. Available at: [Link]

-

Synthesis and Characterization of Heptamethine Cyanine Dyes - MDPI. Available at: [Link]

-

Cyanine Dyes: Fine Structures in Their Absorption Spectra - ResearchGate. Available at: [Link]

-

Synthesis and Characterization of a Water-Soluble Pentamethine Indocyanine Dye for Peptide Labeling - MDPI. Available at: [Link]

-

A Convenient Synthesis of Cyanine Dyes: Reagents for the Labeling of Biomolecules. Available at: [Link]

-

Synthesis and Characterization of Heptamethine Cyanine Dyes - ResearchGate. Available at: [Link]

-

SYNTHESIS AND CHARACTERIZATION OF HEPTAMETHINE NIR ABSORBING CYANINE DYE COMPOUNDS** - Revue Roumaine de Chimie -. Available at: [Link]

-

Symmetrical and Asymmetrical Cyanine Dyes. Synthesis, Spectral Properties, and BSA Association Study - ACS Publications. Available at: [Link]

-

Near-Infrared Heptamethine Cyanine Dyes for Nanoparticle-Based Photoacoustic Imaging and Photothermal Therapy - PMC. Available at: [Link]

-

Near-infrared photocatalysis with cyanines: synthesis, applications and perspectives - PMC. Available at: [Link]

-

Photosensitizers for photodynamic therapy: Structure-activity analysis of cyanine dyes through Design of Experiments - IRIS-AperTO. Available at: [Link]

- SU544654A1 - Method for producing dianyl glutaconaldehyde hydrochloride - Google Patents.

-

Engineering Central Substitutions in Heptamethine Dyes for Improved Fluorophore Performance | JACS Au - ACS Publications. Available at: [Link]

-

Introduction of various substitutions to the methine bridge of heptamethine cyanine dyes Via substituted dianil linkers - Photochemical & Photobiological Sciences (RSC Publishing). Available at: [Link]

-

Basics, Mechanisms and Properties in the Chemistry of Cyanine Dyes: A Review Paper. Available at: [Link]

-

Synthesis of a novel heptamethine–cyanine dye for use in near-infrared active dye-sensitized solar cells with porous zinc oxide prepared at low temperature - RSC Publishing. Available at: [Link]

-

Synthesis of pH-sensitive benzothiazole cyanine dye derivatives containing a pyridine moiety at the meso position | Request PDF - ResearchGate. Available at: [Link]

-

Far-red pentamethine cyanine dyes as fluorescent probes for the detection of serum albumins - PMC - NIH. Available at: [Link]

-

Near-Infrared-Emitting Meso-Substituted Heptamethine Cyanine Dyes: From the Synthesis and Photophysics to Their Use in Bioimaging - MDPI. Available at: [Link]

-

Heptamethine dyes - Wikipedia. Available at: [Link]

-

A product from the reaction of pyridine with acetic anhydride - RSC Publishing. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Heptamethine dyes - Wikipedia [en.wikipedia.org]

- 4. Glutacondianil hydrochloride | 1497-49-0 [chemicalbook.com]

- 5. Malonaldehyde Dianilide Hydrochloride | 28140-60-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. A product from the reaction of pyridine with acetic anhydride - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. Near-Infrared Heptamethine Cyanine Dyes for Nanoparticle-Based Photoacoustic Imaging and Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. Introduction of Various Substitutions to the Methine Bridge of Heptamethine Cyanine Dyes Via Substituted Dianil Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Facile Synthesis of Monofunctional Pentamethine Carbocyanine Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Synthesis of Vilsmeier-Haack Intermediates for Rigid Cyanine Dyes

Abstract

The synthesis of high-performance Near-Infrared (NIR) cyanine dyes—specifically the rigidized heptamethine variants (e.g., Cy7, IR-780 analogs)—relies entirely on the quality of the polymethine linker. This linker is generated via the Vilsmeier-Haack-Arnold (VHA) reaction.[1] This application note provides a rigorous, self-validating protocol for synthesizing the critical meso-chloro-substituted polymethine intermediates. Unlike generic organic synthesis guides, this document focuses on the specific "Arnold" intermediates derived from cyclic ketones, which are essential for preventing photobleaching and enabling bioconjugation in modern drug discovery.

Mechanistic Insight & Causality

To synthesize a cyanine dye reproducibly, one must master the formation of the Vilsmeier Reagent (chloroiminium ion) and its subsequent attack on the ketone precursor.

The "Arnold" Modification

While the classic Vilsmeier-Haack reaction formylates electron-rich aromatics, the Arnold modification applies this to vinylogous systems (like cyclohexanone). This is not merely a formylation; it is a chloro-formylation that installs a chlorine atom at the meso (central) position of the dye.

Why is this critical?

-

Rigidification: The use of cyclic ketones (cyclohexanone/cyclopentanone) creates a bridge that prevents trans-cis photoisomerization, significantly increasing the quantum yield of the final dye.

-

The Meso-Chlorine Handle: The chlorine atom installed by the VH reagent is a "placeholder" leaving group. It allows for late-stage functionalization (via SRN1 or SNAr mechanisms) with thiols or amines, enabling the dye to be conjugated to antibodies or tumor-targeting ligands.

Pathway Visualization

The following diagram illustrates the conversion of DMF and POCl3 into the active electrophile, and its reaction with cyclohexanone to form the meso-chloro bis-aldehyde intermediate (Arnold's Salt).

Figure 1: Mechanistic pathway for the generation of the meso-chloro polymethine linker (Arnold's Salt).

Critical Intermediates & Reagents

The success of the synthesis depends on the purity of the Vilsmeier reagent. Commercial "Vilsmeier salts" are often hydrolyzed and unreliable. In-situ preparation is mandatory.

Table 1: Key Reagents and Specifications

| Component | Role | Critical Specification | Failure Mode |

| POCl3 | Electrophile Source | Freshly distilled or <6 months old. Clear, colorless. | Yellow/Cloudy POCl3 introduces H3PO4, quenching the reaction. |

| DMF | Solvent & Reactant | Anhydrous (<50 ppm H2O). Amine-free. | Water hydrolyzes the VH reagent immediately to DMF + HCl. |

| Cyclohexanone | Linker Backbone | Distilled. | Impurities lead to non-rigid byproducts (red shift errors). |

| Aniline / Ethanol | Quenching/Workup | ACS Grade. | Used to convert the salt into the stable dianil form if isolation is difficult. |

Experimental Protocols

Protocol A: In-Situ Generation of Vilsmeier Reagent

Note: This reaction is exothermic and moisture-sensitive.

-

Setup: Flame-dry a 250 mL three-necked round-bottom flask (RBF). Equip with a pressure-equalizing addition funnel, nitrogen inlet, and a thermometer.

-

Solvent: Charge the flask with Anhydrous DMF (40 mL) . Cool to 0°C using an ice/salt bath.

-

Addition: Charge the addition funnel with Phosphorus Oxychloride (POCl3, 37 mL, 0.4 mol) .

-

Reaction: Dropwise add POCl3 to the DMF over 45 minutes .

-

Control Point: Do not allow the internal temperature to rise above 5°C .

-

Observation: The solution will turn pale yellow. If it turns dark orange/brown immediately, your DMF is wet. Abort.

-

-

Maturation: Once addition is complete, stir at 0°C for 30 minutes. The Vilsmeier reagent is now ready.[2]

Protocol B: Synthesis of the Meso-Chloro Linker (Arnold's Salt)

Target:N-[(3-(anilinomethylene)-2-chloro-1-cyclohexen-1-yl)methylene]aniline hydrochloride (or similar salt).

-

Substrate Addition: To the Vilsmeier reagent (from Protocol A) at 0°C, add Cyclohexanone (10 g, 0.1 mol) dropwise.

-

Heating Phase:

-

Remove the ice bath. Allow to warm to Room Temperature (RT).

-

Transfer to a heating mantle. Heat to 80°C for 3 hours .

-

Observation: The mixture will turn deep red/purple.

-

-

Quenching (The "Arnold" Workup):

-

Cool the reaction mixture to RT.

-

Pour the mixture slowly into Ice/Water (300 mL) containing Aniline (15 mL) and Concentrated HCl (10 mL) .

-

Why Aniline? The direct bis-aldehyde is often unstable. Aniline converts it into the bis-anil salt , which precipitates easily and is stable for years.

-

-

Isolation:

-

Stir the aqueous slurry for 1 hour. A violet/dark solid will precipitate.

-

Filter the solid using a sintered glass funnel.

-

Wash: Cold water (2x 50 mL), then cold diethyl ether (2x 50 mL) to remove unreacted aniline.

-

-

Drying: Vacuum dry over P2O5.

Yield: Typical yields are 60-75%. Appearance: Dark violet/bronze crystals.

Self-Validating System (Troubleshooting)

This protocol includes built-in "Checkpoints" to validate success before proceeding to the final dye condensation.

Checkpoint 1: The "Water Drop" Test (Reagent Validation)

Before adding cyclohexanone, take 1 drop of the Vilsmeier reagent and add it to 1 mL of water in a test tube.

-

Pass: Violent hissing, immediate release of heat, clear solution (formation of HCl/DMF).

-

Fail: Milky suspension or oil droplets (indicates POCl3 degradation or presence of pyrophosphates).

Checkpoint 2: UV-Vis Shift (Linker Validation)

Dissolve a trace amount of the isolated Arnold's Salt in Methanol.

-

Target:

should be roughly 450–500 nm (Yellow/Orange solution). -

Red Flag: If

> 600 nm, you have accidentally formed a cyanine dye byproduct (self-condensation) due to overheating or lack of aniline.

Checkpoint 3: Solubility Profile

-

The intermediate should be soluble in DMF, DMSO, and Methanol.

-

It should be insoluble in Ether and Water.

-

Correction: If the product dissolves in the ether wash, you likely formed the free base, not the salt. Add 2M HCl to the ether layer to precipitate the salt.

Safety & Hazards

-

POCl3 (Phosphorus Oxychloride): Highly toxic and corrosive. Reacts explosively with water to release HCl gas and phosphoric acid. All glassware must be dry.

-

DMF (Dimethylformamide): Potent liver toxin and teratogen. Readily absorbed through skin. Use butyl rubber gloves.

-

Thermal Runaway: The Vilsmeier intermediate is thermally unstable above 100°C. Never heat the reaction mixture above 90°C.

References

-

Vilsmeier-Haack-Arnold Reaction Mechanism

-

Synthesis of Rigid Cyanine Intermediates

-

Meso-Chloro Functionalization

- Title: Unraveling the Chemistry of meso-Cl Tricarbocyanine Dyes in Conjug

- Source: ACS Bio & Med Chem Au (2022).

-

URL:[Link]

-

Safety of Vilsmeier Reagents

Sources

- 1. Solved 3. The Vilsmeier-Haack-Arnold (VHA) formylation of | Chegg.com [chegg.com]

- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. jk-sci.com [jk-sci.com]

- 7. mt.com [mt.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

Application Note: Precision Synthesis of pH-Activatable Heptamethine Cyanine Fluorophores

Topic: Synthesis of pH-Sensitive Near-Infrared Fluorophores Content Type: Application Note & Protocol Guide Audience: Senior Chemists, Chemical Biologists, and Imaging Specialists

Executive Summary & Design Logic

The development of pH-activatable probes within the near-infrared (NIR) window (650–900 nm) is critical for visualizing acidic pathological microenvironments, such as solid tumor cores (Warburg effect) and lysosomes, with minimal background interference.[1]

This guide details the synthesis of Amino-Substituted Tricarbocyanine Dyes . Unlike always-on fluorophores (e.g., ICG), these probes utilize a Photoinduced Electron Transfer (PeT) mechanism.

-

Physiological pH (7.4): The lone pair electrons on the meso-substituted amine quench the fluorophore excited state (Fluorescence OFF).

-

Acidic pH (< 6.0): Protonation of the amine blocks electron transfer, restoring the conjugated π-system’s radiative decay (Fluorescence ON).

Mechanistic Pathway

The following diagram illustrates the logical flow from chemical scaffold to biological signal.

Figure 1: Design logic for converting a standard cyanine scaffold into a pH-activatable sensor via meso-substitution.

Chemical Synthesis Protocol

Target Compound: Meso-diethylamino-heptamethine cyanine (Et-Cy7-pH). Rationale: The substitution of the chlorine atom at the meso position of the polymethine chain with a secondary amine is the most robust method to introduce pH sensitivity into the cyanine scaffold [1, 2].

Materials & Reagents

| Reagent | Role | Grade/Purity |

| IR-780 Iodide | Precursor Scaffold | >95% (HPLC) |

| Diethylamine | Nucleophile (Sensor) | Anhydrous, >99% |

| Acetonitrile (ACN) | Solvent | Anhydrous |

| Triethylamine (TEA) | Base Catalyst | >99% |

| Dichloromethane (DCM) | Extraction Solvent | HPLC Grade |

| Sodium Sulfate | Drying Agent | Anhydrous |

Step-by-Step Methodology

Phase 1: Nucleophilic Substitution (SRN1)[2]

-

Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve IR-780 Iodide (1.0 eq, 0.15 mmol) in 10 mL of anhydrous Acetonitrile .

-

Note: Protect from light using aluminum foil to prevent photodegradation of the cyanine scaffold.

-

-

Activation: Add Triethylamine (2.0 eq) to the solution. Stir at room temperature for 10 minutes under a nitrogen atmosphere.

-

Substitution: Dropwise add Diethylamine (1.5 eq) to the mixture.

-

Critical: A secondary amine is required. Primary amines may lead to double substitution or unstable intermediates.

-

-

Reaction: Heat the mixture to 80°C (Reflux) for 4 hours.

-

Monitoring: Monitor reaction progress via TLC (Eluent: DCM/Methanol 95:5). The starting material (Green/Blue) will shift to a distinct blue/violet spot with a lower Rf value due to the polarity of the amine.

-

Phase 2: Work-up and Purification

-

Quenching: Cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure (Rotary Evaporator, 40°C).

-

Extraction: Redissolve the crude residue in 20 mL DCM. Wash with distilled water (3 x 20 mL) to remove unreacted amine salts and TEA.

-

Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify via silica gel column chromatography.

-

Gradient: Start with 100% DCM, gradually increasing to DCM/Methanol (95:5).

-

Observation: Collect the major blue band.

-

-

Final Product: Dry under high vacuum overnight to obtain a metallic blue solid.

Synthesis Workflow Diagram

Figure 2: Operational workflow for the synthesis of meso-substituted amino-cyanine dyes.

Validation Protocol: pKa Determination

To validate the pH-sensitivity, you must determine the pKa using the Henderson-Hasselbalch equation.[3]

Buffer Preparation

Prepare a universal buffer series (Citrate-Phosphate) ranging from pH 4.0 to 8.0 in 0.5 pH increments. Ensure ionic strength is constant (add 150 mM NaCl).

Spectroscopic Titration

-

Stock Solution: Prepare a 1 mM stock solution of the synthesized dye in DMSO.

-

Working Solutions: Dilute the stock into the various pH buffers to a final concentration of 5 µM.

-

Note: Keep DMSO content <1% to prevent solvent effects on pKa.

-

-

Measurement:

-

Measure Absorbance (600–900 nm).

-

Measure Fluorescence Emission (Excitation: 740 nm, Emission: 760–850 nm).

-

-

Data Analysis:

-

Plot the integrated Fluorescence Intensity (F) at

against pH. -

Fit the data to the Boltzmann sigmoidal equation or the linearized Henderson-Hasselbalch equation:

-

Success Criteria: A >5-fold increase in fluorescence intensity from pH 7.4 to pH 5.0 confirms a functional "Turn-On" probe.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<30%) | Moisture in solvent | Use freshly distilled ACN or molecular sieves. The Vilsmeier-type intermediate is moisture sensitive. |

| No "Turn-On" Response | Wrong Amine pKa | The pKa of the substituent amine dictates the sensor's range. If the response is too acidic (e.g., pH < 4), switch to a less basic amine (e.g., aniline derivatives) [3]. |

| Blue Shift in Absorbance | Formation of H-aggregates | Add a surfactant (e.g., 0.1% Tween-80) to the buffer during validation. |

| Product Decomposition | Photo-oxidation | Perform all reactions and columns in the dark (wrap glassware in foil). |

References

-

Kiyose, K., et al. (2006). "Design of a Green Fluorescent Probe for the Detection of Acidic pH Values." Journal of the American Chemical Society.[4]

-

Myochin, T., et al. (2011). "Rational Design of Ratiometric Near-Infrared Fluorescent pH Probes with Various pKa Values." Journal of the American Chemical Society.[4]

-

Vogel, A., et al. (2016). "Responsive Contrast Agents: Synthesis and Characterization of a Tunable Series of pH-Sensitive Near-Infrared Pentamethines." ACS Omega.

-

Urano, Y., et al. (2009). "Selective molecular imaging of viable cancer cells with pH-activatable fluorescence probes." Nature Medicine.

-

Sasaki, E., et al. (2019). "Highly Sensitive Near-Infrared Fluorescent Probes for the Detection of Intracellular pH." Scientific Reports.

Sources

- 1. Near-infrared pH-activatable Fluorescent Probes for Imaging Primary and Metastatic Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Optical Properties of Near-Infrared meso-Phenyl-Substituted Symmetric Heptamethine Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ulm.edu [ulm.edu]

- 4. ufq.unq.edu.ar [ufq.unq.edu.ar]

Reaction conditions for 2-chloromalondianil condensation

Application Note & Protocol

Topic: Optimized Reaction Conditions for the Condensation of 2-Chloromalondianilide with Urea to Synthesize 5-Chloro-1,3-diphenylbarbituric Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Barbituric acid and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities including sedative, hypnotic, anticonvulsant, and anesthetic properties.[1][2] The pharmacological effects of barbiturates are significantly influenced by the substituents at the C-5 position of the pyrimidine ring.[2] The synthesis of novel barbiturate analogs, therefore, remains an area of active research. This application note provides a detailed protocol and theoretical framework for the synthesis of 5-chloro-1,3-diphenylbarbituric acid via the condensation of 2-chloromalondianilide with urea. This reaction is a cyclizing condensation, a fundamental transformation in the synthesis of heterocyclic compounds.

The core of this synthesis is a condensation reaction between an active methylene compound (2-chloromalondianilide) and urea. Such reactions are related to the classic Knoevenagel condensation, which involves the reaction of an active hydrogen compound with a carbonyl group followed by dehydration.[3] In this case, the carbonyl groups of urea react with the active methylene group of the malondianilide derivative.

Reaction Mechanism and Rationale

The condensation of 2-chloromalondianilide with urea to form 5-chloro-1,3-diphenylbarbituric acid is proposed to proceed through a base-catalyzed or thermally-driven cyclization pathway. The mechanism involves the nucleophilic attack of the nitrogen atoms of urea on the carbonyl carbons of the malondianilide, followed by intramolecular cyclization and dehydration.

Proposed Mechanistic Steps:

-

Enolate Formation: In the presence of a base, the active methylene proton of 2-chloromalondianilide is abstracted to form an enolate, increasing its nucleophilicity.

-

Nucleophilic Attack: The enolate attacks one of the carbonyl carbons of urea.

-

Second Nucleophilic Attack: A second intramolecular nucleophilic attack occurs from the other nitrogen of the urea derivative onto the second carbonyl group of the malondianilide.

-

Cyclization and Dehydration: The resulting tetrahedral intermediates undergo dehydration to form the stable six-membered barbiturate ring.

The presence of the electron-withdrawing chloro group at the 2-position of the malondianilide is expected to increase the acidity of the methylene proton, potentially facilitating the reaction.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 5-chloro-1,3-diphenylbarbituric acid.

Caption: General workflow for the synthesis of 5-chloro-1,3-diphenylbarbituric acid.

Detailed Experimental Protocol

This protocol describes a general procedure for the condensation of 2-chloromalondianilide with urea. Optimization may be required based on laboratory-specific conditions and desired purity.

Materials:

-

2-Chloromalondianilide

-

Urea

-

Sodium Ethoxide (or other suitable base)

-

Absolute Ethanol

-

Acetic Anhydride (optional, as a dehydrating agent)

-

Distilled Water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloromalondianilide (1 equivalent).

-

Solvent Addition: Add absolute ethanol to dissolve the 2-chloromalondianilide. The volume should be sufficient to ensure proper mixing.

-

Reagent Addition: To the stirred solution, add urea (1.1 equivalents) followed by a catalytic amount of a strong base such as sodium ethoxide (0.1 equivalents). The base facilitates the deprotonation of the active methylene compound.

-

Reaction Conditions: Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction should be monitored by TLC.

-

Reaction Monitoring: Periodically take aliquots of the reaction mixture and analyze by TLC (e.g., using a 1:1 mixture of ethyl acetate and petroleum ether as the eluent) to monitor the disappearance of the starting materials and the formation of the product.

-

Work-up: Once the reaction is complete (typically after 4-8 hours, as indicated by TLC), cool the reaction mixture to room temperature.

-

Precipitation: Slowly pour the cooled reaction mixture into a beaker of ice-cold water with stirring. The product should precipitate out of the solution.

-

Isolation: Collect the crude product by vacuum filtration and wash with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Key Reaction Parameters and Optimization

The efficiency of the condensation reaction can be influenced by several factors. The following table summarizes key parameters and provides guidance for optimization.

| Parameter | Recommended Condition | Rationale & Optimization Notes |

| Solvent | Absolute Ethanol | A polar protic solvent that can dissolve both reactants. Other high-boiling point alcohols like n-butanol can be explored for higher reaction temperatures. |

| Base Catalyst | Sodium Ethoxide | A strong base to facilitate enolate formation. Other bases like sodium methoxide or potassium carbonate can be tested. The amount of base can be varied (0.05-0.2 equivalents). |

| Dehydrating Agent | Acetic Anhydride (optional) | Can be used to drive the reaction towards the product by removing water, a byproduct of the condensation.[4] |

| Temperature | Reflux (approx. 78 °C for ethanol) | Higher temperatures generally increase the reaction rate. However, excessively high temperatures may lead to side reactions. |

| Reaction Time | 4-8 hours | Monitor by TLC to determine the optimal reaction time. Prolonged heating may lead to decomposition. |

| Reactant Ratio | 1:1.1 (2-chloromalondianilide:urea) | A slight excess of urea can help drive the reaction to completion. |

Troubleshooting and Potential Side Reactions

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the amount of base catalyst. The use of a dehydrating agent like acetic anhydride could also be beneficial.

-

Formation of Side Products: Potential side reactions include the hydrolysis of the anilide groups or self-condensation products. Purification by column chromatography may be necessary if recrystallization is insufficient.

-

Low Yield: Ensure all reagents are dry, especially the solvent, as water can inhibit the reaction.

Logical Relationship of Reaction Components

The following diagram illustrates the relationship between the reactants, catalyst, and the final product.

Caption: Interplay of reactants and catalyst in the synthesis.

Conclusion

The condensation of 2-chloromalondianilide with urea provides a direct route to the synthesis of 5-chloro-1,3-diphenylbarbituric acid. The reaction conditions presented in this application note, based on established principles of organic synthesis for similar transformations, offer a solid starting point for researchers.[4][5] Optimization of parameters such as the choice of base, solvent, and temperature may be necessary to achieve the desired yield and purity for specific research applications. Careful monitoring of the reaction progress and appropriate purification techniques are crucial for obtaining the target compound in high purity.

References

-

Squaramide-Catalyzed Asymmetric Michael Addition/Cyclization Reaction for the Synthesis of Chiral Bisspiro Barbituric Acid–Oxindole Derivatives. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

-

Synthesis of 5-(Functionalized Acyl-1,3-Dialkyl-Substituted Barbituric and 2-Thiobarbituric Acids | Request PDF. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

- Urea condensation compositions and methods of making the same. (2020). Google Patents.

-

Synthesis of barbituric acid and 1,3-dimethylbarbituric acid derivatives. (n.d.). Retrieved February 8, 2026, from [Link]

-

A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (2024). MDPI. Retrieved February 8, 2026, from [Link]

- Aminoplast modified with a malonic ester. (n.d.). Google Patents.

-

Dehydration of an Insoluble Urea Byproduct Enables the Condensation of DCC and Malonic Acid in Flow. (2018). Vapourtec. Retrieved February 8, 2026, from [Link]

-

Dehydration of an Insoluble Urea Byproduct Enables the Condensation of DCC and Malonic Acid in Flow. (2018). ResearchGate. Retrieved February 8, 2026, from [Link]

-

Condensation of Aldehydes with Hydantoin. (2023). Sciencemadness Discussion Board. Retrieved February 8, 2026, from [Link]

-

Urea Formation - Common Conditions. (n.d.). Retrieved February 8, 2026, from [Link]

-

Novel Synthetic Transformations of 5-(ω-Chloroalkanoyl)-1,3-Dimethylbarbituric Acids. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

-

New Mechanism Proposed for the Base-Catalyzed Urea–Formaldehyde Condensation Reactions: A Theoretical Study. (2018). MDPI. Retrieved February 8, 2026, from [Link]

-

Two-dimensional molecular condensation in cell signaling and mechanosensing. (2023). PMC. Retrieved February 8, 2026, from [Link]

-

Reagents in (3+2) cycloaddition with alkylidene barbiturate. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

-

Knoevenagel condensation. (n.d.). Wikipedia. Retrieved February 8, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Cyanine Dye Synthesis with 2-Chloromalondianil

Welcome to the technical support center for cyanine dye synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 2-chloromalondianil as a key precursor. Our goal is to provide you with in-depth troubleshooting advice and scientifically-grounded protocols to help you overcome common challenges and significantly improve your reaction yields.

Introduction: The Critical Role of 2-Chloromalondianil

2-Chloromalondianil, also known as N,N'-(2-chloro-1,3-propanediylidene)bis-aniline, is a valuable reagent for the synthesis of trimethine cyanine dyes. It serves as a three-carbon atom equivalent for forming the polymethine chain that is characteristic of this class of dyes. However, its reactivity and stability can present challenges, often leading to suboptimal yields and the formation of impurities. This guide will walk you through the intricacies of working with this reagent to achieve consistent and high-yielding syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yields when using 2-chloromalondianil?

A1: The most frequent cause of low yields is the degradation of the 2-chloromalondianil reagent itself or its in-situ generated reactive intermediates. This can be triggered by moisture, inappropriate solvent choice, or suboptimal reaction temperature. Additionally, the basicity of the reaction medium plays a crucial role; an incorrect choice of base or concentration can lead to unwanted side reactions.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?

A2: The presence of multiple spots on a TLC plate suggests the formation of side products. Common impurities include hydrolyzed 2-chloromalondianil, self-condensation products of the heterocyclic starting material, and partially reacted intermediates. The color of these spots can sometimes give a clue; for instance, yellowish impurities may indicate hydrolysis products, while deeply colored spots could be undesired dye aggregates or side-reaction products.

Q3: How can I confirm the successful formation of the desired cyanine dye?

A3: Successful synthesis is typically confirmed using a combination of spectroscopic techniques. UV-Vis spectroscopy is invaluable for identifying the characteristic sharp absorption peak (λmax) of the cyanine dye in the visible region. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure of the polymethine chain and the correct incorporation of the heterocyclic bases. Mass spectrometry can be used to verify the molecular weight of the final product.

Q4: Is the purity of 2-chloromalondianil critical?

A4: Absolutely. The purity of 2-chloromalondianil is paramount. Impurities in the starting material can introduce competing reactions, leading to a complex mixture of products and a significant reduction in the yield of the desired cyanine dye. It is highly recommended to use freshly prepared or high-purity commercial 2-chloromalondianil.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of cyanine dyes using 2-chloromalondianil.

Problem 1: Low or No Product Formation

Possible Causes & Solutions

| Cause | Explanation | Recommended Action |

| Degradation of 2-Chloromalondianil | 2-Chloromalondianil is sensitive to moisture and can hydrolyze. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |

| Incorrect Base | The choice and amount of base are critical for the deprotonation of the heterocyclic salt and subsequent condensation. | Triethylamine (TEA) or pyridine are commonly used bases. The molar ratio of the base to the heterocyclic salt should be optimized. Typically, a slight excess of the base is used. |

| Suboptimal Reaction Temperature | The reaction temperature influences the rate of both the desired reaction and potential side reactions. | The optimal temperature can vary depending on the specific heterocyclic bases used. A good starting point is often room temperature, with the possibility of gentle heating (40-60 °C) to drive the reaction to completion. Monitor the reaction progress by TLC. |

| Poor Solvent Choice | The solvent must be able to dissolve the reactants and facilitate the reaction without participating in side reactions. | Anhydrous ethanol, pyridine, or dimethylformamide (DMF) are commonly employed. The choice of solvent can significantly impact the reaction rate and yield. |

Experimental Workflow for Optimizing Reaction Conditions

Caption: Workflow for troubleshooting low cyanine dye yield.

Problem 2: Formation of Multiple Products (Impurity Issues)

Possible Causes & Solutions

| Cause | Explanation | Recommended Action |

| Side Reactions of 2-Chloromalondianil | Under certain conditions, 2-chloromalondianil can undergo self-condensation or react with the solvent. | Ensure the dropwise addition of 2-chloromalondianil to the reaction mixture containing the heterocyclic base and the organic base. This minimizes its concentration at any given time, reducing the likelihood of side reactions. |

| Excess Base | Too much base can promote the formation of byproducts. | Carefully control the stoichiometry of the base. A slight excess (e.g., 1.1 to 1.5 equivalents) is often sufficient. |

| Reaction Time | Prolonged reaction times, especially at elevated temperatures, can lead to the degradation of the product and the formation of impurities. | Monitor the reaction closely using TLC. Once the starting material is consumed and the product spot is at its maximum intensity, quench the reaction. |

Purification Protocol for Cyanine Dyes

-

Quenching the Reaction: After the reaction is complete (as determined by TLC), cool the mixture to room temperature.

-

Precipitation: Add a suitable anti-solvent (e.g., diethyl ether, acetone, or water) to precipitate the crude cyanine dye. The choice of anti-solvent depends on the solubility of the dye.

-

Filtration: Collect the precipitated solid by filtration and wash it with the anti-solvent to remove soluble impurities.

-

Recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents) and allow it to cool slowly to form crystals. This is a highly effective method for removing many impurities.

-

Column Chromatography: If recrystallization does not yield a pure product, column chromatography using silica gel or alumina can be employed. A gradient of solvents, such as dichloromethane and methanol, is often effective for separating the desired dye from impurities.

Visualizing the Condensation Reaction

Caption: Simplified reaction scheme for cyanine dye synthesis.

References

-

Mishra, A., Behera, R. K., Behera, P. K., Mishra, B. K., & Behera, G. B. (2000). Cyanines during the 1990s: A Review. Chemical Reviews, 100(6), 1973–2012. [Link]

- Fabian, J., & Hartmann, H. (1980). Light Absorption of Organic Colorants. Springer-Verlag.

-

Brooker, L. G. S., Keyes, G. H., Sprague, R. H., VanDyke, R. H., VanLare, E., VanZandt, G., & White, F. L. (1951). Color and Constitution. X. The Absorption of Unsymmetrical Cyanines. Journal of the American Chemical Society, 73(11), 5332–5350. [Link]

Technical Support Center: Preventing Hydrolysis of 2-Chloromalondianil Hydrochloride

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Stabilization, Handling, and Reaction Optimization of Vinamidinium Salts

Core Technical Overview

2-Chloromalondianil hydrochloride (also known as N-(2-chloro-3-(phenylamino)-2-propenylidene)benzenaminium chloride) is a reactive vinamidinium salt . It serves as a potent electrophilic three-carbon building block in the synthesis of heterocycles like pyrazoles, quinolines, and diazepines.

The Critical Issue: This compound exists in a state of "frustrated reactivity." It is designed to be an electrophile, meaning it aggressively seeks electron density. Water, being a ubiquitous nucleophile, attacks the iminium carbons, leading to rapid hydrolysis. This converts your valuable reagent into 2-chloromalondialdehyde and aniline hydrochloride , destroying the vinamidinium functionality required for cyclization reactions.

The Hydrolysis Mechanism (Causality)

Understanding why it degrades is the first step to prevention. The hydrolysis proceeds through a nucleophilic attack on the iminium carbon, followed by the elimination of aniline.

Figure 1: Mechanistic pathway of moisture-induced degradation. The electrophilic iminium carbon is the "Achilles' heel" exposed to atmospheric moisture.

Storage & Handling Protocols (The "Gold Standard")

To maintain scientific integrity, you must treat this compound as a hygroscopic electrophile . The following protocols are self-validating: if followed, the compound remains a yellow/orange crystalline solid; if failed, it turns into a sticky, dark paste.

Storage Specifications

| Parameter | Requirement | Scientific Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Reduces kinetic energy, slowing the rate of hydrolysis with trace moisture. |

| Atmosphere | Argon or Nitrogen (Inert) | Displaces humid air. Oxygen is less critical, but moisture is fatal. |

| Container | Amber Glass + Parafilm/Tape | Amber glass prevents photodegradation (though less critical than moisture); Parafilm creates a secondary moisture barrier. |

| Desiccant | P₂O₅ or Activated Silica | Essential in the secondary container (desiccator) to scavenge ambient humidity. |

Handling "Do's and Don'ts"

-

DO warm the container to room temperature before opening. Opening a cold bottle condenses atmospheric moisture directly onto the solid.

-

DO weigh quickly in a low-humidity environment (e.g., a glovebox or a nitrogen-flushed weighing funnel).

-

DON'T use metal spatulas if the coating is compromised; trace iron can catalyze oxidative side reactions in the presence of moisture. Use Teflon-coated or glass tools.